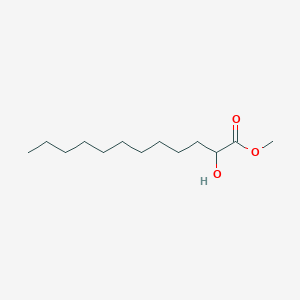

Methyl 2-hydroxydodecanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-12(14)13(15)16-2/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEBEMJQYBPWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337597 | |

| Record name | Methyl 2-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51067-85-7 | |

| Record name | Methyl 2-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-hydroxydodecanoate (B1257098), a valuable intermediate in various chemical and pharmaceutical applications. The document details a robust synthetic protocol via Fischer esterification and outlines the analytical techniques used for its thorough characterization, presenting all quantitative data in clear, tabular formats.

Synthesis of Methyl 2-hydroxydodecanoate

The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-hydroxydodecanoic acid with methanol (B129727), utilizing an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by the removal of water as it is formed.[1]

Synthesis Pathway

The reaction proceeds via the protonation of the carboxylic acid, followed by nucleophilic attack of methanol, and subsequent elimination of water to form the ester.

Caption: Fischer Esterification of 2-Hydroxydodecanoic Acid.

Experimental Protocol

This protocol is a general guideline for the Fischer esterification of a long-chain hydroxy acid and may require optimization.

Materials:

-

2-Hydroxydodecanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxydodecanoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirring solution.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.[2]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent and excess methanol using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 51067-85-7 | [3] |

| Molecular Formula | C₁₃H₂₆O₃ | [3] |

| Molecular Weight | 230.34 g/mol | [4] |

| IUPAC Name | This compound | [4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 2.1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Triplet | 1H | -CH(OH)- |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~2.5 | Doublet | 1H | -OH |

| ~1.6 | Multiplet | 2H | -CH₂-CH(OH)- |

| 1.2-1.4 | Multiplet | 16H | -(CH₂)₈- |

| ~0.9 | Triplet | 3H | -CH₃ |

Table 2.2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Ester) |

| ~70 | -CH(OH)- |

| ~52 | -OCH₃ |

| ~34 | -CH₂-CH(OH)- |

| ~32 | -CH₂- (alpha to terminal CH₃) |

| 29.1-29.6 (multiple peaks) | -(CH₂)₇- |

| ~25 | -CH₂-CH₂-CH(OH)- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Table 2.3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200, ~1100 | Strong | C-O stretch (ester and alcohol) |

Table 2.4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 231 | High | [M+H]⁺ (Chemical Ionization) |

| 171 | Moderate | [M - C₂H₅O₂]⁺ or [M - 59]⁺ |

| 97 | High | Alkyl fragment |

| 83 | Moderate | Alkyl fragment |

| 69 | Moderate | Alkyl fragment |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized compound.

Caption: Workflow for Characterization of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via Fischer esterification and a comprehensive overview of its characterization using modern analytical techniques. The provided data and workflows serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient synthesis and reliable identification of this important chemical intermediate.

References

"physical and chemical properties of Methyl 2-hydroxydodecanoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxydodecanoate (B1257098) is an alpha-hydroxy fatty acid ester. This class of molecules, more broadly known as fatty acid esters of hydroxy fatty acids (FAHFAs), has garnered increasing interest in the scientific community for its potential biological activities, including anti-inflammatory and anti-diabetic properties.[1][2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-hydroxydodecanoate, along with proposed experimental protocols for its synthesis and analysis. Furthermore, it explores its potential, yet currently unproven, role in biological signaling pathways relevant to drug development.

Core Compound Information

This compound is identified by the Chemical Abstracts Service (CAS) number 51067-85-7.[4][5][6] Its chemical structure consists of a twelve-carbon aliphatic chain (dodecanoate) with a hydroxyl group at the alpha-position (carbon 2) and a methyl ester at the carboxyl group.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented in the tables below. It is important to note that while some experimental data is available, many of the listed properties are computed. A definitive experimental melting point has not been identified in the reviewed literature.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H26O3 | PubChem[4] |

| Molecular Weight | 230.34 g/mol | PubChem[4] |

| CAS Number | 51067-85-7 | PubChem[4] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | 277.2 °C at 760 mmHg | LookChem |

| Density | 0.942 g/cm³ | LookChem |

| Refractive Index | 1.448 | LookChem |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 4.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 11 | PubChem[4] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[4] |

| Log10 of Water Solubility (mol/L) | -3.50 | Cheméo[7] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.051 | Cheméo[7] |

Table 3: Spectral Data

| Data Type | Key Features | Source |

| GC-MS | Kovats Retention Index (Standard non-polar): 1619, 1627; (Semi-standard non-polar): 1631.5 | PubChem[4] |

| 13C NMR | Spectra available | PubChem[4] |

| IR Spectra | Vapor phase spectra available | PubChem[4] |

Experimental Protocols

Proposed Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a green and selective method for esterification.[8][9][10]

Materials:

-

2-Hydroxydodecanoic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., hexane (B92381), toluene)

-

Molecular sieves (for water removal)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxydodecanoic acid and a molar excess of methanol in the chosen anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase and molecular sieves to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, filter off the enzyme and molecular sieves.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane.

Proposed Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective technique for the analysis of fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane or dichloromethane.

-

Injection: Inject a small volume of the sample into the GC.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for characteristic fragments.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, its classification as a fatty acid ester of a hydroxy fatty acid (FAHFA) suggests it may share properties with other members of this class. FAHFAs are a class of endogenous lipids that have been shown to possess anti-diabetic and anti-inflammatory effects.[1][2][3] They are known to interact with G-protein coupled receptors (GPCRs), such as GPR120, which are involved in metabolic regulation and inflammatory responses.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by FAHFAs, and by extension, potentially by this compound.

Applications in Drug Development

The potential for this compound and other FAHFAs in drug development lies in their ability to modulate metabolic and inflammatory pathways.[1][2][3] Should this compound demonstrate significant biological activity, it could be a lead compound for the development of new therapeutics for conditions such as type 2 diabetes, metabolic syndrome, and chronic inflammatory diseases. Further research is required to validate these potential applications.

Conclusion

This compound is a fatty acid ester with well-defined chemical and physical properties, although some experimental data, such as its melting point, remain to be determined. While specific biological functions have not been elucidated, its classification as a FAHFA suggests potential therapeutic relevance. The proposed synthesis and analytical protocols in this guide provide a framework for future research into this and related compounds, which may hold promise for the development of novel therapeutics.

References

- 1. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemical and biological characteristics of fatty acid esters of hydroxyl fatty acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound | C13H26O3 | CID 543590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 51067-85-7 [chemicalbook.com]

- 7. This compound (CAS 51067-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Methyl 2-hydroxydodecanoate (CAS: 51067-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxydodecanoate (B1257098), a member of the α-hydroxy fatty acid ester family, is a compound of increasing interest in various scientific domains. Its applications span from being a key ingredient in cosmetics and personal care products to a potential therapeutic agent in biomedical research. This technical guide provides a comprehensive overview of Methyl 2-hydroxydodecanoate, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is the methyl ester of 2-hydroxydodecanoic acid. Its fundamental properties are summarized in the tables below.

Table 1: Compound Identification

| Property | Value |

| CAS Number | 51067-85-7 |

| Molecular Formula | C₁₃H₂₆O₃ |

| Molecular Weight | 230.34 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | DL-ALPHA-HYDROXYLAURIC ACID METHYL ESTER, 2-HYDROXY C12:0 METHYL ESTER, Methyl α-hydroxylaurate |

Table 2: Physicochemical Data

| Property | Value |

| Boiling Point | 277.2 °C at 760 mmHg |

| Density | 0.942 g/cm³ |

| Flash Point | 118.5 °C |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 2-hydroxydodecanoic acid with methanol (B129727) in the presence of an acid catalyst.[2]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

2-hydroxydodecanoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-hydroxydodecanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the solution.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if required.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of this fatty acid methyl ester.[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the sample (dissolved in a suitable solvent like hexane (B92381) or ethyl acetate) is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

The expected mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 230, along with characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | dd | 1H | -CH(OH)- |

| 3.75 | s | 3H | -OCH₃ |

| ~2.50 | d | 1H | -OH |

| ~1.65 | m | 2H | -CH₂-CH(OH)- |

| 1.20-1.40 | m | 16H | -(CH₂)₈- |

| 0.88 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O |

| ~70.0 | -CH(OH)- |

| ~52.0 | -OCH₃ |

| ~34.0 | -CH₂-CH(OH)- |

| ~31.9 | -CH₂- |

| ~29.0-29.6 | -(CH₂)₇- |

| ~25.0 | -CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~2920, ~2850 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

Biological Activities and Signaling Pathways

This compound belongs to a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Emerging research has highlighted the significant biological roles of FAHFAs, particularly their anti-inflammatory and anti-diabetic properties.

FAHFAs have been shown to exert their effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) and modulation of inflammatory signaling cascades.

References

A Comprehensive Spectroscopic Guide to Methyl 2-hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-hydroxydodecanoate (B1257098) (CAS No: 51067-85-7), a fatty acid methyl ester with potential applications in various scientific fields. This document compiles available experimental data for its mass spectrum and presents typical spectroscopic values for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on analogous compounds. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided to aid in the replication and interpretation of these findings.

Molecular Structure

Methyl 2-hydroxydodecanoate possesses the chemical formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol .[1][2] Its structure consists of a twelve-carbon chain (dodecanoate) with a hydroxyl group at the second carbon (α-position) and a methyl ester group at the carboxyl end.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (terminal) | ~ 0.88 | Triplet (t) | ~ 6.5 - 7.0 |

| -(CH₂)₈- | ~ 1.25 | Multiplet (m) | - |

| -CH₂- (at C3) | ~ 1.6-1.8 | Multiplet (m) | - |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | - |

| -OCH₃ (ester) | ~ 3.75 | Singlet (s) | - |

| -CH- (at C2) | ~ 4.20 | Triplet (t) or Doublet of Doublets (dd) | ~ 6.0 - 7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~ 174-176 |

| C2 (-CHOH-) | ~ 70-72 |

| -OCH₃ (ester) | ~ 52-53 |

| C3 | ~ 34-36 |

| C4-C11 | ~ 22-32 |

| C12 (-CH₃) | ~ 14 |

Experimental IR spectra for this compound are not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.[9]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (alkane) | Stretching | 2955 - 2850 | Strong |

| C=O (ester) | Stretching | ~ 1740 | Strong |

| C-O (ester) | Stretching | 1300 - 1150 | Strong |

| C-O (alcohol) | Stretching | 1100 - 1000 | Medium |

Experimental mass spectrometry data for this compound is available from various databases. The following table summarizes prominent peaks from an Electron Ionization (EI) mass spectrum.[1]

Table 4: Experimental Mass Spectrometry Data (EI-B) for this compound

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 97 | 99.99 | [C₇H₁₃]⁺ |

| 171 | 93.74 | [M - C₃H₇O]⁺ |

| 83 | 70.49 | [C₆H₁₁]⁺ |

| 69 | 38.56 | [C₅H₉]⁺ |

| 90 | 35.61 | [C₄H₂O₃]⁺ |

A Chemical Ionization (CI-B) mass spectrum shows a prominent peak for the protonated molecule [M+H]⁺ at m/z 231 (99.99%) and a smaller peak for the molecular ion [M]⁺ at m/z 232 (14.76%).[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation used.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr or NaCl plates.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

The data presented was likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS). A general protocol is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure separation of components.

-

Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass spectrometer. For Electron Ionization (EI), an electron beam of 70 eV is typically used. The mass analyzer scans a range of m/z values (e.g., 40-500 amu) to detect the fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C13H26O3 | CID 543590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide to the Potential Industrial Applications of Methyl 2-hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxydodecanoate (B1257098), a methyl ester of 2-hydroxydodecanoic acid, is a versatile organic compound with significant potential across various industrial sectors. Its unique bifunctional nature, possessing both a hydroxyl group and an ester, imparts desirable properties such as emollience, lubricity, and reactivity for polymerization. This technical guide consolidates the available data on Methyl 2-hydroxydodecanoate, detailing its physicochemical properties, potential applications in cosmetics, lubricants, polymers, and pharmaceuticals, and provides an overview of relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals exploring the industrial utility of this promising compound.

Introduction

This compound (CAS No. 51067-85-7) is an alpha-hydroxy acid (AHA) ester.[1][2] AHAs and their derivatives are well-established in various industries for their beneficial properties. The long C12 alkyl chain of the dodecanoate (B1226587) moiety combined with the reactive hydroxyl group at the alpha position makes this compound a candidate for a range of applications, from skincare formulations to specialty lubricants and biodegradable polymers. This document aims to provide a detailed technical overview of its potential industrial uses, supported by available scientific data and relevant experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in various industrial formulations. The following tables summarize key quantitative data gathered from various sources.[2][3][4][5]

Table 1: General and Physical Properties [2][3][4][5]

| Property | Value | Unit |

| Molecular Formula | C₁₃H₂₆O₃ | - |

| Molecular Weight | 230.34 | g/mol |

| Boiling Point | 277.2 (at 760 mmHg) | °C |

| Flash Point | 118.5 | °C |

| Density | 0.942 | g/cm³ |

| Refractive Index | 1.448 | - |

| Vapor Pressure | 0.000568 (at 25°C) | mmHg |

| Water Solubility (log10WS) | -3.50 (Crippen Calculated) | mol/L |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.051 (Crippen Calculated) | - |

Table 2: Thermochemical Properties [3]

| Property | Value | Unit |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -314.60 (Joback Calculated) | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -713.96 (Joback Calculated) | kJ/mol |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 32.78 (Joback Calculated) | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 69.98 (Joback Calculated) | kJ/mol |

Potential Industrial Applications

Cosmetics and Personal Care

This compound is identified as an emollient and skin conditioning agent, making it a valuable ingredient in cosmetic and personal care products.[1] Its moisturizing and soothing properties are beneficial in formulations such as lotions, creams, and ointments, where it contributes to a smooth and soft skin feel.[1] Additionally, it can be used as a fragrance ingredient in perfumes and other scented products.[1]

-

Mechanism of Action: As an alpha-hydroxy acid ester, it is anticipated to exhibit exfoliating properties by reducing corneocyte cohesion in the stratum corneum, promoting cell turnover, and improving skin texture. Its ester structure also provides emollient properties, helping to maintain skin hydration.

Industrial Lubricants

The long alkyl chain and the presence of polar functional groups suggest that this compound could function as a biodegradable lubricant additive. Esters of fatty acids are known to be effective boundary lubricants and can enhance the lubricity and anti-wear properties of base oils. While specific data for this compound is limited, related long-chain esters are utilized in metalworking fluids and as lubricity improvers.

Polymer Synthesis

The bifunctional nature of this compound, with its hydroxyl and ester groups, makes it a potential monomer for the synthesis of biodegradable polyesters. The hydroxyl group can participate in polymerization reactions, such as condensation polymerization, to form polyester (B1180765) backbones. The pendant long alkyl chain would influence the physical properties of the resulting polymer, potentially imparting flexibility and hydrophobicity.

-

Potential Polymerization Pathway: A plausible pathway involves the transesterification of the methyl ester group with the hydroxyl group of another monomer unit, leading to the formation of a polyester chain. This process could be catalyzed by acids, bases, or organometallic compounds.

Pharmaceutical Formulations

In the pharmaceutical industry, this compound can be utilized for its skin conditioning and moisturizing effects in topical medications and treatments.[1] Its properties as an AHA ester could also be leveraged for drug delivery applications, potentially enhancing the penetration of active pharmaceutical ingredients (APIs) through the skin.

Synthesis of this compound

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from a method for a similar compound and should be optimized for this compound.[6]

Materials:

-

2-Hydroxydodecanoic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxydodecanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis Pathway

References

- 1. Cas 51067-85-7,this compound | lookchem [lookchem.com]

- 2. This compound | C13H26O3 | CID 543590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 51067-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. larodan.com [larodan.com]

- 5. This compound [webbook.nist.gov]

- 6. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]

A Technical Guide to 2-Hydroxy Fatty Acid Methyl Esters: Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy fatty acid methyl esters (2-OH FAMEs) are a class of lipids that play crucial roles in various biological processes and are gaining increasing attention in the fields of biochemistry, cell biology, and drug development. These molecules are characterized by a hydroxyl group at the alpha-carbon (C-2) of a fatty acid methyl ester chain. Their presence is most notably associated with sphingolipids, which are essential components of cell membranes, particularly in the nervous system. This technical guide provides a comprehensive overview of the synthesis, analytical methodologies, and biological significance of 2-OH FAMEs, with a focus on their involvement in cellular signaling pathways.

Physicochemical Properties of 2-Hydroxy Fatty Acid Methyl Esters

The physicochemical properties of 2-OH FAMEs are influenced by the length of the fatty acid chain. The presence of the hydroxyl group increases their polarity compared to their non-hydroxylated counterparts. The following table summarizes key physicochemical data for a selection of 2-hydroxy fatty acid methyl esters.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Methyl 2-hydroxydecanoate | - | C11H22O3 | 202.29 | - | - |

| Methyl 2-hydroxydodecanoate | 51067-85-7 | C13H26O3 | 230.34 | - | - |

| Methyl 2-hydroxyhexadecanoate (Methyl 2-hydroxypalmitate) | 16742-51-1 | C17H34O3 | 286.45 | 330 | 0.922[1][2] |

| Methyl 2-hydroxyoctadecanoate (Methyl 2-hydroxystearate) | 2420-35-1 | C19H38O3 | 314.50 | - | - |

| Methyl 2-hydroxyeicosanoate | 16742-49-7 | C21H42O3 | 342.56 | - | - |

| Methyl 2-hydroxydocosanoate | 13980-17-1 | C23H46O3 | 370.61 | - | - |

Synthesis of 2-Hydroxy Fatty Acid Methyl Esters

The synthesis of 2-hydroxy fatty acids and their methyl esters can be achieved through various chemical methods. A common approach involves the α-hydroxylation of a fatty acid, followed by esterification.

Experimental Protocol: Synthesis of 2-Hydroxy-iso-Fatty Acids

This protocol is adapted from a method for the synthesis of 2-hydroxy-iso-fatty acids and can be modified for straight-chain fatty acids. The key steps involve the activation of the carboxylic acid, reaction with a chiral auxiliary to control stereochemistry, α-hydroxylation, and subsequent hydrolysis and esterification.

Materials:

-

Starting fatty acid

-

Triethylamine (Et3N)

-

Pivaloyl chloride (PivCl)

-

Lithium chloride (LiCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

(S)-4-benzyloxazolidinone

-

Sodium hexamethyldisilazide (NaHMDS)

-

Davis' oxaziridine (B8769555) (2-(phenylsulfonyl)-3-phenyloxaziridine)

-

Isopropylmagnesium chloride (iPrMgCl)

-

Methanol (B129727) (MeOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acylation of the Chiral Auxiliary: To a solution of the starting fatty acid in THF, add Et3N, PivCl, LiCl, and DMAP. Then, add (S)-4-benzyloxazolidinone. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

α-Hydroxylation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add NaHMDS to form the enolate. After stirring for 30 minutes, add a solution of Davis' oxaziridine in THF. Allow the reaction to warm to room temperature and stir until completion.

-

Cleavage and Esterification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, dry the organic layer over MgSO4, and concentrate in vacuo. To the crude product, add a solution of iPrMgCl in MeOH. After stirring, add NaOH in MeOH to hydrolyze the auxiliary. Acidify the reaction mixture with HCl and extract the 2-hydroxy fatty acid. The crude 2-hydroxy fatty acid can then be esterified to the methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Purification: Purify the final 2-hydroxy fatty acid methyl ester by silica gel column chromatography.

Analytical Methods for 2-Hydroxy Fatty Acid Methyl Esters

The analysis of 2-OH FAMEs typically involves chromatographic separation followed by mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, often requiring derivatization of the hydroxyl group to improve volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis of 2-Hydroxy Fatty Acid Methyl Esters

This protocol outlines a general procedure for the analysis of 2-OH FAMEs by GC-MS after derivatization.

Materials:

-

Sample containing 2-OH FAMEs

-

Internal standard (e.g., a stable isotope-labeled 2-OH FAME)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Solvent (e.g., hexane (B92381) or dichloromethane)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Extraction: Extract lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method). Isolate the fatty acid fraction, which may involve saponification and extraction.

-

Methylation: Convert the free 2-hydroxy fatty acids to their methyl esters using a standard methylation procedure, such as reaction with methanolic HCl or BF3-methanol.

-

Derivatization (Silylation): To the dried 2-OH FAMEs, add the silylation reagent (e.g., BSTFA + 1% TMCS) and heat at 60-70 °C for 30-60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a temperature program to separate the components. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).

-

-

Data Analysis: Identify the TMS-derivatized 2-OH FAMEs based on their retention times and mass spectra. Characteristic fragment ions for TMS-derivatized 2-hydroxy fatty acid methyl esters include [M-15]+ (loss of a methyl group from the TMS group) and a prominent ion resulting from cleavage between C2 and C3. Quantification is typically performed by comparing the peak area of the analyte to that of the internal standard.

Biological Significance and Signaling Pathways

2-Hydroxy fatty acids are integral components of sphingolipids, particularly in the myelin sheath of the nervous system. The enzyme responsible for their synthesis is fatty acid 2-hydroxylase (FA2H). Dysregulation of FA2H and the levels of 2-hydroxylated sphingolipids have been implicated in several diseases, including neurodegenerative disorders and cancer.

Role in Neurodegenerative Diseases

Mutations in the FA2H gene are associated with a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia and leukodystrophy. The absence of 2-hydroxylated sphingolipids in myelin leads to its destabilization and subsequent axonal degeneration. This highlights the critical structural role of the 2-hydroxyl group in maintaining the integrity of the myelin sheath.

Involvement in Cancer Signaling

Recent studies have revealed a role for FA2H and its products in cancer cell signaling. In some cancers, FA2H expression is altered, and this has been linked to changes in cell proliferation, migration, and sensitivity to chemotherapy. One of the key signaling pathways implicated is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism.

In certain cancer types, such as gastric cancer, FA2H has been shown to suppress tumor growth by inhibiting the mTOR signaling pathway. The (R)-enantiomer of 2-hydroxypalmitic acid ((R)-2-OHPA), a product of FA2H, can lead to the inhibition of mTOR and its downstream effector S6K1. This, in turn, can suppress the activity of the transcription factor Gli1, which is involved in cell proliferation and survival.

Caption: FA2H-mediated inhibition of the mTOR pathway in cancer.

Conclusion

2-Hydroxy fatty acid methyl esters are a fascinating class of molecules with significant biological roles, particularly as components of sphingolipids. Their synthesis and analysis require specialized chemical and analytical techniques. The growing understanding of their involvement in cellular signaling, especially in the context of neurodegenerative diseases and cancer, opens up new avenues for research and the development of novel therapeutic strategies. This technical guide provides a foundational overview for researchers and drug development professionals interested in exploring the potential of these unique lipids.

References

A Technical Guide to the Thermodynamic Properties of Long-Chain Hydroxy Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain hydroxy esters are a class of organic molecules characterized by a long aliphatic chain, an ester functional group, and a hydroxyl group. These compounds are of significant interest in various scientific fields, including materials science, where they are explored as phase change materials (PCMs) for thermal energy storage, and in the pharmaceutical and biomedical sectors, due to the biological activity of related compounds like fatty acid esters of hydroxy fatty acids (FAHFAs). Understanding the thermodynamic properties of these molecules is crucial for their application, providing insights into their phase behavior, stability, and potential interactions in biological systems.

This technical guide provides a comprehensive overview of the thermodynamic properties of long-chain hydroxy esters. It includes available quantitative data, detailed experimental protocols for the determination of these properties, and visualizations of relevant metabolic pathways to aid in the understanding of their biological context.

Thermodynamic Data of Long-Chain Hydroxy Esters

Experimental thermodynamic data for a homologous series of long-chain hydroxy esters is not extensively available in the literature. However, data for some specific compounds and estimations based on structure-property relationships can be compiled. The following tables summarize the available data for select long-chain hydroxy esters and related compounds to provide a comparative overview.

Table 1: Physical Properties of Selected Long-Chain Hydroxy Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |

| Ethyl 3-hydroxyoctanoate | 7367-90-0 | C₁₀H₂₀O₃ | 188.27 | 275.00 - 276.00 @ 760 mmHg[1][2] | 0.001 (estimated)[1] |

| Methyl 3-hydroxydecanoate | 56618-58-7 | C₁₁H₂₂O₃ | 202.29 | 619.11 K (345.96 °C) (estimated)[3] | Not available |

Table 2: Thermodynamic Properties of Selected Long-Chain Hydroxy Esters (Estimated Values)

| Compound Name | Enthalpy of Formation (hf) (kJ/mol) | Gibbs Free Energy of Formation (gf) (kJ/mol) | Enthalpy of Fusion (hfus) (kJ/mol) | Enthalpy of Vaporization (hvap) (kJ/mol) | Ideal Gas Heat Capacity (cpg) (J/mol·K) |

| Methyl 3-hydroxydecanoate | -672.68[3] | -331.44[3] | 27.60[3] | 65.53[3] | 479.00 @ 619.11 K[3] |

Experimental Protocols

The determination of thermodynamic properties of long-chain hydroxy esters relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Long-Chain Hydroxy Esters via Fischer Esterification

Fischer esterification is a common and effective method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4]

Materials:

-

Long-chain hydroxy-carboxylic acid

-

Alcohol (e.g., methanol, ethanol)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent (e.g., diethyl ether, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the long-chain hydroxy-carboxylic acid in an excess of the alcohol (typically 10-20 equivalents), which also serves as the solvent.[5]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (1-3% by weight of the carboxylic acid) to the reaction mixture.[5][6]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5][6]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.[3][5]

-

-

Drying and Purification:

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining melting points and enthalpies of fusion.[7][8]

Materials:

-

Long-chain hydroxy ester sample (5-15 mg)

-

DSC instrument

-

Aluminum or hermetically sealed pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-15 mg of the long-chain hydroxy ester into a DSC pan. Seal the pan.[7]

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min).[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point.[7]

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the starting temperature.

-

Repeat the heating and cooling cycle for a second run to ensure thermal history is removed.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the onset or peak of the endothermic melting peak on the DSC thermogram.

-

The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the esters.[6][9]

Materials:

-

Long-chain hydroxy ester sample (10-15 mg)

-

TGA instrument

-

Sample pan (e.g., alumina)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Place 10-15 mg of the long-chain hydroxy ester into a tared TGA sample pan.[6]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a specified flow rate.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

Visualization of Relevant Biological Pathways

Long-chain hydroxy esters are structurally related to fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with important biological activities, including roles in glucose metabolism and inflammation.[10][11] Understanding their metabolic pathways is crucial for drug development.

Biosynthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

The biosynthesis of FAHFAs involves the esterification of a fatty acid to a hydroxy fatty acid. The exact enzymes involved are still under investigation, but a general pathway can be depicted.

Caption: General biosynthetic pathway for Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Metabolism of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are metabolized by hydrolysis back to their constituent fatty acid and hydroxy fatty acid, a reaction catalyzed by several enzymes.

Caption: Metabolic breakdown of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Biosynthesis of Ornithine-FAHFAs

Ornithine-FAHFAs are a specific class of FAHFAs found in bacteria, involving the acylation of ornithine with a 3-hydroxy fatty acid.[10][12]

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A biosynthetic pathway for ornithine lipid formation dependent on a GH3 (Gretchen Hagen 3)-like enzyme in planctomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Methyl 2-Hydroxydodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 2-hydroxydodecanoate (B1257098), a fatty acid methyl ester with significance in various biological contexts. This document details the analytical methodologies, presents key quantitative data, and outlines a plausible synthetic route.

Compound Identification

Methyl 2-hydroxydodecanoate is an organic compound with the following identifiers:

-

Synonyms: Methyl 2-hydroxylaurate, 2-Hydroxydodecanoic acid methyl ester[1]

-

CAS Registry Number: 51067-85-7[1]

-

Molecular Formula: C₁₃H₂₆O₃[1]

-

Molecular Weight: 230.34 g/mol [1]

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 230 | Low | [M]⁺ (Molecular Ion) |

| 171 | 93.74 | [M - C₃H₇O]⁺ or [M - 59]⁺ (Loss of methoxycarbonyl group) |

| 97 | 99.99 | [C₆H₉O]⁺ |

| 90 | 35.61 | [C₅H₆O₂]⁺ |

| 83 | 70.49 | [C₆H₁₁]⁺ |

| 69 | 38.56 | [C₅H₉]⁺ |

Data sourced from PubChem, GC-MS (EI-B)[1]

A proposed fragmentation pathway is illustrated in the diagram below. The initial ionization produces the molecular ion. Subsequent fragmentation often involves the cleavage of the bond alpha to the hydroxyl group and the loss of the methoxycarbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Doublet of doublets | 1H | H-2 (CH-OH) |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet | 1H | -OH |

| ~1.6 | Multiplet | 2H | H-3 (-CH₂-) |

| ~1.2-1.4 | Broad multiplet | 16H | H-4 to H-11 (-CH₂-)₈ |

| ~0.9 | Triplet | 3H | H-12 (-CH₃) |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show a signal for each carbon atom in a unique environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-1 (C=O) |

| ~70 | C-2 (CH-OH) |

| ~52 | -OCH₃ |

| ~34 | C-3 |

| ~32 | C-10 |

| ~29 | C-4 to C-9 |

| ~25 | C-11 |

| ~22 | C-12 |

| ~14 | C-13 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3600-3200 | Broad | O-H stretch (hydroxyl group) |

| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200, ~1100 | Strong | C-O stretch (ester and alcohol) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A plausible two-step synthesis from dodecanoic acid is outlined below.

Protocol:

-

α-Bromination of Dodecanoic Acid: Dodecanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromododecanoic acid.

-

Hydrolysis and Esterification: The resulting 2-bromododecanoic acid is then hydrolyzed with an aqueous base (e.g., NaOH) to substitute the bromine with a hydroxyl group, forming 2-hydroxydodecanoic acid. Subsequent Fischer-Speier esterification with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) yields the final product, this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a vial.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

If derivatization is required to increase volatility (though generally not necessary for this compound), follow standard protocols for silylation (e.g., using BSTFA).

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a solution cell.

Instrumentation and Conditions:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Mode: Attenuated Total Reflectance (ATR) or transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Biological Context: Role in Sphingolipid Metabolism

This compound is a derivative of 2-hydroxydodecanoic acid, a member of the 2-hydroxy fatty acid (2-OHFA) family. These fatty acids are integral components of sphingolipids, which are crucial for maintaining the structural integrity of cell membranes and are involved in cell signaling. The synthesis of 2-OHFAs is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of this pathway has been implicated in various diseases, including certain cancers and neurodegenerative disorders.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. This guide provides the foundational data and methodologies for researchers working with this and similar fatty acid derivatives. The presented protocols offer a starting point for laboratory analysis, and the biological context highlights the importance of this class of molecules in cellular processes and disease.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Methyl 2-hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two robust methods for the enantioselective synthesis of (R)-Methyl 2-hydroxydodecanoate, a valuable chiral intermediate in the synthesis of various bioactive molecules. The methods presented are:

-

Enzymatic Kinetic Resolution of Racemic (±)-Methyl 2-hydroxydodecanoate

-

Asymmetric Hydrogenation of Methyl 2-oxododecanoate

These protocols are designed to provide a comprehensive guide for laboratory-scale synthesis, including data presentation and workflow visualization to facilitate experimental design and execution.

Method 1: Enzymatic Kinetic Resolution of (±)-Methyl 2-hydroxydodecanoate

This method utilizes the high enantioselectivity of lipases, particularly immobilized Candida antarctica Lipase (B570770) B (CAL-B), to effect the kinetic resolution of a racemic mixture of methyl 2-hydroxydodecanoate. The enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol, which can then be separated.

Principle of Kinetic Resolution

Kinetic resolution is a technique for separating a mixture of enantiomers based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In this enzymatic approach, the lipase selectively catalyzes the acylation of one enantiomer at a significantly higher rate than the other. By stopping the reaction at approximately 50% conversion, one can obtain the acylated product of one enantiomer and the unreacted starting material of the other, both with high enantiomeric excess.

Experimental Workflow: Enzymatic Kinetic Resolution

Application Notes and Protocols: Lipase-Catalyzed Synthesis of Methyl 2-hydroxydodecanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of Methyl 2-hydroxydodecanoate (B1257098), a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild reaction conditions with high enantioselectivity.[1][2] The protocol described herein utilizes the robust and versatile Candida antarctica Lipase (B570770) B (CALB), which is well-known for its efficacy in non-aqueous environments for esterification and transesterification reactions.[1]

Introduction to Lipase-Catalyzed Esterification

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils.[1] However, in non-aqueous or micro-aqueous environments, the thermodynamic equilibrium of the reaction is shifted towards synthesis, enabling reactions such as esterification, transesterification, and amidation.[1][3] This capability makes lipases powerful tools in organic synthesis.

Immobilized lipases are often preferred in industrial applications as they offer enhanced stability and can be easily recovered and reused, which improves the cost-effectiveness of the process.[1] Candida antarctica Lipase B, particularly in its immobilized form (e.g., Novozym 435), is a widely used biocatalyst due to its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[1][4] This enzyme has demonstrated high activity in non-polar organic solvents like hexane (B92381) and toluene.[1]

The synthesis of Methyl 2-hydroxydodecanoate is achieved through the direct esterification of 2-hydroxydodecanoic acid with methanol (B129727), catalyzed by a lipase in an organic solvent. The use of an organic solvent enhances the solubility of the non-polar substrates and facilitates product recovery.

Experimental Protocols

This section details the materials and methodology for the lipase-catalyzed synthesis of this compound.

Materials:

-

2-hydroxydodecanoic acid

-

Methanol (anhydrous)

-

Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435

-

Organic solvent (e.g., n-hexane, toluene, or tert-butanol)

-

Molecular sieves (3 Å), activated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (magnetic stirrer, heating plate, rotary evaporator, etc.)

Protocol for the Esterification of 2-hydroxydodecanoic Acid:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxydodecanoic acid in the chosen organic solvent (e.g., n-hexane).

-

Add methanol to the solution. A molar excess of methanol can be used to drive the reaction equilibrium towards the product.

-

Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can otherwise lead to the reverse hydrolytic reaction.

-

-

Enzymatic Reaction:

-

Add the immobilized CALB to the reaction mixture.

-

Seal the flask and place it in a temperature-controlled shaker or on a stirring hotplate.

-

Incubate the reaction at a specified temperature with continuous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Reaction Work-up and Product Purification:

-

Once the reaction has reached completion (or equilibrium), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.

-

Data Presentation

The following table summarizes typical reaction parameters for lipase-catalyzed esterification of fatty acids, which can serve as a starting point for the optimization of this compound synthesis.

| Parameter | Typical Range/Value | Reference |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | [1][5] |

| Substrates | 2-hydroxydodecanoic acid, Methanol | N/A |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | [6] |

| Enzyme Loading | 5-20% (w/w of substrates) | [6] |

| Solvent | n-Hexane, Toluene, tert-Butanol | [1][4][6] |

| Temperature | 40-60 °C | [7] |

| Reaction Time | 24-72 hours | [7] |

| Water Removal | Molecular Sieves (3 Å) | [8] |

| Conversion/Yield | >90% (achievable for similar esterifications) | [1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Lipase-Catalyzed Esterification Mechanism

Caption: Simplified mechanism of lipase-catalyzed esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. de novo Design and Synthesis of Candida antarctica Lipase B Gene and α-Factor Leads to High-Level Expression in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Studies of lipase-catalyzed esterification reactions of some acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic methanolysis activities of cross-linked protein-coated microcrystalline lipase toward esterification/transesterification of relevant palm products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Methylation of 2-Hydroxydodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common methods for the methylation of 2-hydroxydodecanoic acid: selective esterification of the carboxylic acid group and permethylation of both the carboxylic acid and hydroxyl groups.

Introduction

2-Hydroxydodecanoic acid is a 12-carbon, alpha-hydroxy fatty acid. As a member of the 2-hydroxy fatty acid family, it is a constituent of various lipids, particularly sphingolipids, which are essential components of cell membranes, especially in the nervous system and skin. The methylation of 2-hydroxydodecanoic acid can occur at the carboxylic acid group, forming the methyl ester (methyl 2-hydroxydodecanoate), or at both the carboxylic acid and the hydroxyl group, resulting in a permethylated product (methyl 2-methoxydodecanoate). These derivatives are often synthesized for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), or to investigate the biological activities of the modified molecule.

Biological Significance of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids are synthesized in the endoplasmic reticulum by the enzyme fatty acid 2-hydroxylase (FA2H).[1][2][3][4] These fatty acids are then incorporated into ceramides (B1148491) by ceramide synthases (CerS) to form 2-hydroxyceramides.[5] These specialized ceramides are precursors for more complex sphingolipids, such as galactosylceramides and sulfatides, which are crucial for the proper structure and function of the myelin sheath in the nervous system and for maintaining the skin's permeability barrier.[2][4] Dysregulation of FA2H and 2-hydroxy fatty acid metabolism has been linked to severe neurological disorders.[4]

Experimental Protocols

Two primary methods for the methylation of 2-hydroxydodecanoic acid are presented below. The first protocol focuses on the selective esterification of the carboxylic acid, while the second describes the permethylation of both the carboxylic acid and the hydroxyl group.

Protocol 1: Selective Methyl Esterification using Diazomethane (B1218177)

This protocol describes the conversion of the carboxylic acid group of 2-hydroxydodecanoic acid to a methyl ester using diazomethane. Diazomethane is a highly efficient methylating agent for carboxylic acids, typically providing high yields with minimal side products.[6][7] However, diazomethane is highly toxic, explosive, and carcinogenic, and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Workflow for Selective Methyl Esterification

References

- 1. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Methyl 2-hydroxydodecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Methyl 2-hydroxydodecanoate (B1257098) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including derivatization of the hydroxyl group, instrument parameters, and data analysis. This protocol is designed for researchers in various fields, including drug development, where the analysis of hydroxylated fatty acid methyl esters is crucial.

Introduction

Methyl 2-hydroxydodecanoate is a hydroxylated fatty acid methyl ester. The analysis of such compounds is essential in various biological and chemical studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] Due to the presence of a polar hydroxyl group, derivatization is often required to improve chromatographic peak shape and thermal stability.[3][4] This protocol details a reliable method for the derivatization and subsequent GC-MS analysis of this compound.

Experimental Protocol

This section provides a step-by-step guide for the analysis of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following steps outline the extraction and derivatization process.

2.1.1. Extraction

For samples in a complex matrix, such as biological fluids or tissues, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte of interest.[5][6]

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the sample, add 2 mL of a 2:1 (v/v) mixture of hexane (B92381) and isopropanol.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the upper organic layer containing the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the analyte with 5 mL of methanol or acetonitrile.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

2.1.2. Derivatization

To improve the volatility and chromatographic performance of this compound, the hydroxyl group should be derivatized. Silylation is a common and effective method for this purpose.[4]

-

To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][7]

-

Add 100 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile.

-

Cap the vial tightly and heat at 60°C for 30 minutes.[4]

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument and column used.